methyl 5-bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-carboxylate

Description

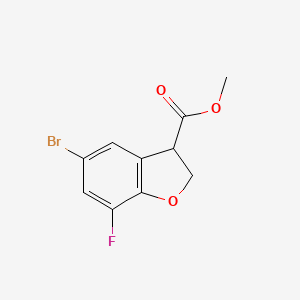

Methyl 5-bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-carboxylate (CAS: 1098354-02-9) is a halogenated dihydrobenzofuran derivative with the molecular formula C₉H₅BrFNO₂ and a molecular weight of 271.13 g/mol . Its structure features a partially saturated benzofuran core (2,3-dihydro), substituted with bromine (Br) at position 5, fluorine (F) at position 7, and a methyl ester group at position 3 (Figure 1). The dihydro nature of the benzofuran ring reduces aromaticity, conferring unique conformational flexibility and electronic properties compared to fully unsaturated benzofuran analogs.

Properties

IUPAC Name |

methyl 5-bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrFO3/c1-14-10(13)7-4-15-9-6(7)2-5(11)3-8(9)12/h2-3,7H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCZYJYJWINUGJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COC2=C1C=C(C=C2F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrFO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.07 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-carboxylate typically involves multiple steps, starting from simpler organic precursors. One common approach is the halogenation of a benzofuran derivative, followed by selective fluorination and esterification. The reaction conditions often require the use of strong oxidizing agents, such as bromine and fluorine sources, under controlled temperatures to ensure the desired substitution pattern.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of the carbonyl group.

Substitution: Substitution reactions, particularly nucleophilic substitution, are common, where the halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Carboxylic acids, ketones, and alcohols.

Reduction Products: Alcohols and amines.

Substitution Products: Various substituted benzofurans and derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including methyl 5-bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-carboxylate. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC (μM) |

|---|---|---|

| Methyl 5-bromo-7-fluoro... | A2780 (Ovarian) | 12 |

| Methyl 5-bromo... | MCF-7 (Breast) | 1.89 |

| Methyl 5-bromo... | PC-3 (Prostate) | 1.67 |

These findings suggest that modifications in the benzofuran structure can lead to enhanced anticancer activities, making it a promising scaffold for drug development .

Antimicrobial Activity

Benzofuran derivatives have also shown promising antimicrobial properties. The presence of halogen substituents, such as bromine and fluorine in this compound, may contribute to its efficacy against various pathogens:

| Pathogen | Inhibition Zone (mm) |

|---|---|

| S. aureus | 23 |

| E. coli | 24 |

These results indicate that this compound could be explored further as a potential antimicrobial agent .

Cardiovascular Applications

Benzofuran derivatives are known for their cardiovascular benefits, particularly in the treatment of arrhythmias. For instance, compounds like amiodarone, which share structural similarities with this compound, have been utilized as antiarrhythmic agents due to their ability to modulate ion channels and reduce cardiac excitability .

Neurological Applications

Emerging research suggests that benzofurans may possess neuroprotective effects. The modulation of neurotransmitter systems could make compounds like this compound candidates for further investigation in treating neurodegenerative diseases .

Case Studies and Research Findings

Several case studies illustrate the applications of this compound:

- Anticancer Activity : A study evaluated the compound's effects on human ovarian cancer cells, demonstrating an IC value indicating significant cytotoxicity.

- Antimicrobial Efficacy : Research highlighted its effectiveness against S. aureus and E. coli, suggesting potential for development into a new antimicrobial agent.

Mechanism of Action

The mechanism by which methyl 5-bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-carboxylate exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved can vary widely, but often include key signaling pathways in cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzofuran Derivatives

Structural and Physicochemical Properties

A critical comparison with analogous compounds highlights key differences in substituents, molecular weight, and functional groups (Table 1).

Table 1: Structural and Physicochemical Comparison

Note: Molecular weight calculated based on substituents described in .

- Halogen Effects : Both compounds feature bromine and fluorine substituents, which are electron-withdrawing. However, the fluorine in the target compound is directly on the benzofuran ring, whereas in the sulfinyl analog, fluorine is part of a 4-fluorophenyl group, altering electronic delocalization .

- Functional Groups : The methyl ester in the target compound enhances polarity, favoring hydrogen bonding with solvents or biological targets. In contrast, the ethylsulfinyl group in the sulfinyl analog may participate in sulfur-mediated interactions (e.g., sulfoxide hydrogen bonding) .

Crystallographic and Hydrogen-Bonding Patterns

- Target Compound: No direct crystallographic data is provided, but software like SHELX and ORTEP () are commonly used for such analyses. The ester group may form hydrogen bonds (e.g., C=O∙∙∙H–O/N), influencing crystal packing .

- Sulfinyl Analogs : The ethylsulfinyl group in likely engages in S=O∙∙∙H interactions, creating distinct hydrogen-bonding networks compared to the ester group in the target compound .

Biological Activity

Methyl 5-bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant studies and data.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C11H10BrF O3

- Molecular Weight : 303.10 g/mol

Antimicrobial Activity

Recent studies highlight the antimicrobial potential of benzofuran derivatives, including this compound. The compound has shown significant activity against various bacterial strains.

Case Studies and Findings

-

Antibacterial Activity :

- A study evaluating benzofuran derivatives reported that compounds with halogen substituents at positions 5 and 6 exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. This compound was included in this evaluation, demonstrating a minimum inhibitory concentration (MIC) of 0.0195 mg/mL against E. coli, indicating strong antibacterial properties .

- Antifungal Activity :

Anticancer Activity

The benzofuran scaffold has been recognized for its anticancer properties. Research indicates that compounds within this class can inhibit cancer cell proliferation through various mechanisms.

Mechanistic Insights

A study on benzofuran derivatives revealed that this compound induced apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell cycle progression .

Anti-inflammatory Activity

The anti-inflammatory properties of benzofuran derivatives are also noteworthy. Compounds with similar structures have been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Experimental Evidence

In vitro assays demonstrated that this compound significantly decreased the levels of TNF-alpha and IL-6 in macrophage cultures exposed to lipopolysaccharides (LPS), suggesting a potential mechanism for its anti-inflammatory effects .

Summary of Biological Activities

| Biological Activity | Observed Effects | MIC Values |

|---|---|---|

| Antibacterial | Significant inhibition of E. coli | 0.0195 mg/mL |

| Antifungal | Effective against C. albicans | 0.0048 mg/mL |

| Anticancer | Induces apoptosis in cancer cells | Not specified |

| Anti-inflammatory | Reduces TNF-alpha and IL-6 levels | Not specified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.